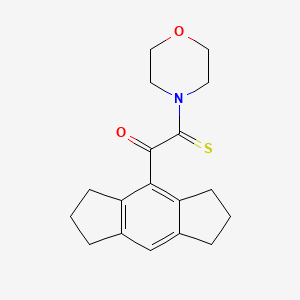
Morpholine, 4-(2-(1,2,3,5,6,7-hexahydro-S-indacen-4-yl)-2-oxo-1-thioxoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(2-(1,2,3,5,6,7-hexahydro-S-indacen-4-yl)-2-oxo-1-thioxoethyl)- is a complex organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring attached to a hexahydro-S-indacenyl group through a thioxoethyl linkage. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(2-(1,2,3,5,6,7-hexahydro-S-indacen-4-yl)-2-oxo-1-thioxoethyl)- typically involves the reaction of 1,2,3,5,6,7-hexahydro-S-indacene with morpholine-4-sulfonamide under specific conditions. One common method involves the use of 4-isocyanato-1,2,3,5,6,7-hexahydro-S-indacene, which reacts with morpholine-4-sulfonamide to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like NMR and HPLC.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(2-(1,2,3,5,6,7-hexahydro-S-indacen-4-yl)-2-oxo-1-thioxoethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents like DMSO or acetonitrile.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
Morpholine, 4-(2-(1,2,3,5,6,7-hexahydro-S-indacen-4-yl)-2-oxo-1-thioxoethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of Morpholine, 4-(2-(1,2,3,5,6,7-hexahydro-S-indacen-4-yl)-2-oxo-1-thioxoethyl)- involves its interaction with specific molecular targets. For instance, it has been identified as a potent and selective inhibitor of the NLRP3 inflammasome, a protein complex involved in the inflammatory response . The compound binds to the NLRP3 protein, preventing its activation and subsequent inflammatory signaling.
Comparison with Similar Compounds
Similar Compounds
N-((1,2,3,5,6,7-Hexahydro-S-indacen-4-yl)carbamoyl)-4-hydroxy-4-methyl-4-morpholine: This compound shares a similar core structure but differs in the functional groups attached to the morpholine ring.
Uniqueness
Morpholine, 4-(2-(1,2,3,5,6,7-hexahydro-S-indacen-4-yl)-2-oxo-1-thioxoethyl)- is unique due to its specific thioxoethyl linkage, which imparts distinct chemical and biological properties. Its ability to inhibit the NLRP3 inflammasome selectively makes it a valuable compound in medicinal chemistry.
Properties
CAS No. |
65935-72-0 |
|---|---|
Molecular Formula |
C18H21NO2S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-morpholin-4-yl-2-sulfanylideneethanone |
InChI |
InChI=1S/C18H21NO2S/c20-17(18(22)19-7-9-21-10-8-19)16-14-5-1-3-12(14)11-13-4-2-6-15(13)16/h11H,1-10H2 |
InChI Key |
SZKUGAZCYYUKFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(CCC3)C(=C2C1)C(=O)C(=S)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















